![molecular formula C23H30N2O5S B2754184 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 921914-88-7](/img/structure/B2754184.png)

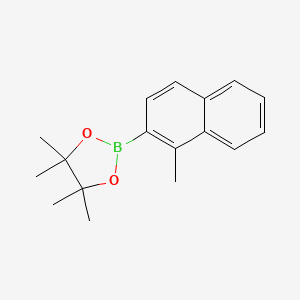

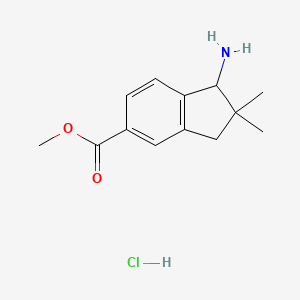

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide” is a chemical compound . It is not intended for human or veterinary use and is for research use only.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results. For detailed information on its reactivity and the chemical reactions it can undergo, it is recommended to refer to specialized literature or databases.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the search results . For detailed information on its physical and chemical properties, it is recommended to refer to specialized literature or databases.Applications De Recherche Scientifique

Photodynamic Therapy Applications

- Singlet Oxygen Generation : Compounds similar to the specified chemical, especially those related to zinc phthalocyanine substituted with benzenesulfonamide derivative groups, have been identified for their high singlet oxygen quantum yield. This property makes them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting their utility in medical research focused on cancer therapy alternatives (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

- Novel Sulfonamides : Research on new benzensulfonamides has demonstrated significant antimicrobial and antifungal activities. These compounds, through their innovative structures, offer potential in addressing drug-resistant microbial strains, suggesting the broader antimicrobial utility of sulfonamide derivatives in pharmaceuticals (Zareef et al., 2007).

Enzyme Inhibition for Therapeutic Applications

- Carbonic Anhydrase Inhibition : Studies involving [1,4]oxazepine-based sulfonamides have shown strong inhibition of human carbonic anhydrases, an enzyme family relevant in various therapeutic areas, including glaucoma, epilepsy, and cancer. These findings indicate the potential of such compounds in developing new enzyme inhibitors (Sapegin et al., 2018).

Building Blocks for Novel Organic Syntheses

- Synthetic Utility : The exploration of sulfonamide groups for constructing complex organic frameworks, such as tetrahydrobenzo[b][1,4]oxazepines, underscores the significance of these functionalities in synthetic organic chemistry. They serve as crucial intermediates for developing new materials with potential applications in drug development and materials science (Ahn et al., 2012).

Mécanisme D'action

The mechanism of action of this compound is not provided in the search results. For detailed information on its biological activity and mechanism of action, it is recommended to refer to specialized literature or databases.

Propriétés

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5S/c1-6-12-25-18-14-17(9-11-19(18)30-15-23(4,5)22(25)26)24-31(27,28)21-13-16(3)8-10-20(21)29-7-2/h8-11,13-14,24H,6-7,12,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOHPWQTFHDYJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2754101.png)

![ethyl 2-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754107.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2754108.png)

![11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride](/img/structure/B2754111.png)

![2-chloro-N-{1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2754113.png)

![1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2754117.png)

![1-[(4-Fluorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2754123.png)

amine dihydrochloride](/img/structure/B2754124.png)